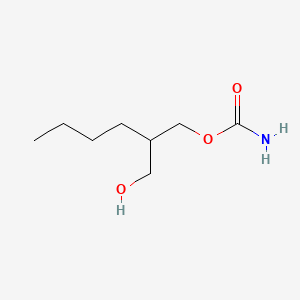

2-Butyl-1,3-propanediol monocarbamate

Description

These analogs share a common backbone where the carbamate group is linked to the diol structure, influencing metabolic stability and reactivity.

For example, MCF is a key intermediate in FBM metabolism, undergoing oxidation to form reactive aldehydes like 3-carbamoyl-2-phenylpropionaldehyde (CBMA) . However, substitution patterns (e.g., phenyl vs. butyl groups) significantly alter metabolic pathways and toxicity profiles.

Properties

CAS No. |

25451-52-9 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(hydroxymethyl)hexyl carbamate |

InChI |

InChI=1S/C8H17NO3/c1-2-3-4-7(5-10)6-12-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |

InChI Key |

YLQRXLUMXFSAAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CO)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Butyl-2-ethyl-1,3-propanediol

- Starting materials: 2-ethylhexanal and formaldehyde.

- Reaction type: Aldol addition followed by Cannizzaro reaction.

- Catalysts: Alkali metal hydroxides (e.g., sodium hydroxide) or alkaline earth metal hydroxides.

- Process conditions: The reaction is exothermic (~200 kJ/mol), typically conducted at 40–80 °C, with reaction times from 1 to 24 hours (commonly 4–12 hours).

- Reaction mode: Batch, semi-batch, or continuous, with semi-batch and continuous preferred for industrial scale.

- Separation: After reaction, the mixture separates into an organic phase containing the diol and an aqueous phase containing metal formates. The organic phase is neutralized and purified by distillation under reduced pressure.

- Yields: Typically over 90% yield of diol from 2-ethylhexanal.

This method is well-documented in patents and industrial processes and forms the basis for further functionalization to monocarbamates.

Preparation Methods of 2-Butyl-1,3-propanediol Monocarbamate

The monocarbamate derivative is prepared by reacting 2-butyl-2-ethyl-1,3-propanediol with carbamoylating agents such as phosgene or equivalents under controlled molar ratios and reaction conditions.

Carbamoylation via Phosgene Method

- Reagents: 2-butyl-2-ethyl-1,3-propanediol and phosgene (carbonyl dichloride).

- Reaction principle: The hydroxyl group of the diol reacts with phosgene to form the carbamate linkage.

- Molar ratio control: Critical to achieving monocarbamate rather than dicarbamate formation is the control of the molar ratio of phosgene to diol. Excess phosgene can lead to dicarbamate by-products.

- Solvent: Typically toluene or other inert organic solvents.

- Reaction conditions: Low temperature to moderate temperature to avoid side reactions; exact conditions vary but are optimized to maximize monocarbamate yield.

- Post-reaction treatment: The reaction mixture is worked up by washing and separation to remove insoluble by-products and unreacted reagents.

Alternative Carbamoylating Agents

- Isocyanates: Reaction of the diol with isocyanates can form carbamates under milder conditions.

- Urea derivatives: Transcarbamoylation reactions may be employed.

- Catalysts: Acid or base catalysts may be used to promote carbamate formation.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Diol starting material purity | ≥ 95% | To minimize side reactions |

| Carbamoylating agent | Phosgene or equivalents | Phosgene most common but hazardous |

| Molar ratio (phosgene:diol) | ~1:1 (strict control) | Excess leads to dicarbamate by-products |

| Solvent | Toluene, dichloromethane, or similar | Must dissolve reactants and products |

| Reaction temperature | 0–50 °C | Lower temps favor monocarbamate formation |

| Reaction time | 1–6 hours | Depends on scale and catalyst presence |

| Catalyst | Acidic or basic catalysts (optional) | To improve reaction rate and selectivity |

| Yield of monocarbamate | Variable; improved protocols > 80% | Early methods had low yields (~2.7%) |

| Purification method | Filtration, washing, recrystallization | To remove dicarbamate and impurities |

Research Discoveries and Process Improvements

- Early literature (Yale II paper) reported very low monocarbamate yields due to improper molar ratios and reaction conditions, with significant dicarbamate by-product formation.

- Subsequent research demonstrated that precise control of the molar ratio of phosgene to diol and the use of suitable solvents and temperatures can drastically improve monocarbamate yield and purity.

- The insolubility of dicarbamate by-products in common solvents allows for their removal by filtration, enhancing product purity.

- Alternative carbamoylating agents and catalysts are under investigation to reduce hazards associated with phosgene and improve environmental profiles.

- The parent diol synthesis methods (aldol addition followed by Cannizzaro reaction) have been optimized to provide high-purity diol feedstocks, which is critical for successful monocarbamate synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3-propanediol monocarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The hydroxyl groups in the 1,3-propanediol backbone can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

2-Butyl-1,3-propanediol monocarbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-butyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on molecular formula.

†Felbamate’s CAS RN inferred from structural similarity; ‡Data from external sources.

Metabolic Pathways and Reactivity

- 2-Phenyl-1,3-propanediol monocarbamate (MCF): Metabolized via alcohol dehydrogenase to 3-carbamoyl-2-phenylpropionaldehyde (CBMA), a precursor to the toxic aldehyde atropaldehyde (ATPAL) . Forms glucuronide conjugates (e.g., MCF-glucuronide) in rats and humans, reducing reactive intermediate formation .

- Fluorinated MCF (F-MCF): Fluorine substitution blocks oxidation at two critical steps: (1) prevents conversion to CBMA, and (2) inhibits β-elimination of FCBMA (fluorinated CBMA) to ATPAL . No cytotoxic adducts detected in human liver preparations, indicating improved safety .

- Felbamate (FBM):

- This compound: Predicted to follow similar esterase-mediated hydrolysis, but butyl substituent may alter solubility and enzyme interactions compared to phenyl analogs.

Toxicity and Clinical Implications

- MCF: Associated with reactive metabolite formation (e.g., ATPAL), but glucuronidation in humans mitigates risk .

- F-MCF: No detectable reactive intermediates, making it a safer candidate for neurotherapeutics .

- FBM: Withdrawn from widespread use due to ATPAL-mediated toxicity, highlighting the importance of structural modifications (e.g., fluorination) .

- 2-Butyl derivative: Limited data, but alkyl chains may reduce aromatic interactions with metabolic enzymes compared to phenyl groups.

Key Research Findings

Metabolic Blockade via Fluorination: Fluorination of MCF prevents the formation of reactive aldehydes, offering a strategy to reduce drug toxicity .

Species-Specific Glucuronidation: Rats exhibit extensive MCF-glucuronide formation (80% of metabolites), whereas humans show lower levels (11%), impacting translational toxicology studies .

Biomarker Potential: MCF is identified as a differential metabolite in acute pancreatitis, suggesting roles beyond neurotherapeutics .

Enzymatic Specificity: Alcohol dehydrogenase 1A catalyzes MCF oxidation to CBMA, a critical step in FBM bioactivation .

Biological Activity

2-Butyl-1,3-propanediol monocarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 145.20 g/mol

- CAS Number : 25451-23-4

Biological Activity

The biological activity of this compound primarily involves its role as a pharmacological agent. Research indicates that it may influence several metabolic pathways and exhibit various physiological effects.

- CNS Activity : Similar to other carbamates, this compound may possess central nervous system (CNS) depressant properties. This is attributed to its structural similarity with known CNS-active compounds.

- Metabolic Pathways : It is involved in metabolic processes that may affect neurotransmitter levels, thereby influencing mood and cognitive functions.

Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Case Study Overview

Pharmacological Applications

The potential applications of this compound include:

- Anxiolytic Treatments : Due to its CNS depressant properties, it may be explored as an anxiolytic agent.

- Neuroprotective Agent : Its ability to mitigate oxidative stress suggests potential use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-1,3-propanediol monocarbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves the acid-catalyzed condensation of 2-butyl-1,3-propanediol with carbamoyl derivatives. For example, a benzene solution of 2-butyl-1,3-propanediol and p-cyanobenzaldehyde, catalyzed by p-toluenesulfonic acid, yields the target compound via azeotropic water removal. Optimization includes monitoring reaction completion through water elimination and purification via vacuum distillation. Characterization involves gas chromatography (GC) to assess purity and retention times .

| Key Reaction Parameters |

|---|

| Solvent: Benzene |

| Catalyst: p-Toluenesulfonic acid |

| Temperature: Reflux |

| Purification: Vacuum distillation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : GC-MS and NMR are critical. GC-MS provides molecular fragmentation patterns (e.g., predicted m/z 195.1372 for the molecular ion) and retention indices (e.g., semi-standard non-polar column retention at 2110.5 for TBDMS derivatives) . High-resolution NMR (700–900 MHz) predicts chemical shifts for carbamate protons (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). LC-MS/MS in negative ion mode (e.g., m/z 194 → 93 fragmentation) confirms structural integrity .

Q. What is the role of this compound in metabolic pathway studies, particularly in neurological research?

- Methodological Answer : As a metabolite of felbamate, it is used to study epilepsy drug metabolism. Researchers track its conversion to 3-carbamoyl-2-phenylpropionaldehyde via alcohol dehydrogenase (ADH) using NAD+ cofactor assays. This reaction (R08310) is monitored spectrophotometrically by NADH formation at 340 nm .

Advanced Research Questions

Q. How do enzyme-substrate interactions influence the metabolic conversion of this compound, and what kinetic parameters are critical?

- Methodological Answer : ADH kinetics are studied using Michaelis-Menten models. For fluorinated analogs (e.g., FMCF), fluorination at the β-carbon reduces substrate binding affinity (higher Kₘ) and turnover rate (kₐₜₜ), blocking aldehyde formation. Competitive inhibition assays with NAD+ analogs (e.g., NADH) quantify binding efficiency .

| Kinetic Parameters for ADH | Non-Fluorinated | Fluorinated Analog |

|---|---|---|

| Kₘ (mM) | 0.8 ± 0.1 | 2.3 ± 0.3 |

| kₐₜₜ (s⁻¹) | 12.5 ± 1.2 | 3.4 ± 0.7 |

Q. What strategies mitigate toxicity risks associated with this compound metabolites in preclinical models?

- Methodological Answer : Fluorination at the β-carbon (e.g., FMCF) prevents β-elimination, blocking reactive aldehyde (ATPAL) formation. In vitro hepatocyte models treated with fluorinated analogs show reduced glutathione depletion (≤10% vs. 60% for non-fluorinated) and no detectable ATPAL adducts via LC-MS .

Q. How can contradictory data on metabolic pathway outcomes be resolved when studying structural analogs?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-carbamoyl groups) traces metabolite flux. For fluorinated analogs, combined GC-MS and enzyme inhibition assays confirm the absence of defluorinated byproducts (e.g., CPPA or CCMF). Discrepancies in oxidation rates are addressed by normalizing to NADH/NAD+ ratios in hepatic microsomal preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.